(3-Methylisoquinolin-4-yl)methyl methanesulfonate
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Overview
Description
(3-Methylisoquinolin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a methanesulfonate group attached to the 4-position of the 3-methylisoquinoline ring.
Preparation Methods
The synthesis of (3-Methylisoquinolin-4-yl)methyl methanesulfonate typically involves the reaction of 3-methylisoquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation Reactions: The methyl group on the isoquinoline ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(3-Methylisoquinolin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Methylisoquinolin-4-yl)methyl methanesulfonate can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the methyl and methanesulfonate groups.
3-Methylisoquinoline: Similar to this compound but without the methanesulfonate group.
4-Isoquinolinemethanol: Similar to this compound but with a hydroxyl group instead of the methanesulfonate group.
The presence of the methanesulfonate group in this compound imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H13NO3S |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(3-methylisoquinolin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H13NO3S/c1-9-12(8-16-17(2,14)15)11-6-4-3-5-10(11)7-13-9/h3-7H,8H2,1-2H3 |
InChI Key |
IKMBOLPKRLZDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)COS(=O)(=O)C |
Origin of Product |
United States |
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